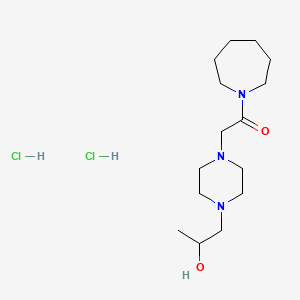

1-(Azepan-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]ethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2.2ClH/c1-14(19)12-16-8-10-17(11-9-16)13-15(20)18-6-4-2-3-5-7-18;;/h14,19H,2-13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTJZPBIXFBYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CC(=O)N2CCCCCC2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Azepan-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride is a synthetic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, leading to diverse biological activities. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The chemical formula for this compound is , with a molecular weight of 356.3 g/mol. The compound features two piperazine rings and an azepane group, which may influence its interaction with biological systems .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : The compound may act on various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Modulation : It could inhibit or activate enzymes involved in neurotransmitter metabolism, potentially affecting levels of serotonin, dopamine, and norepinephrine.

- Gene Expression : The compound might modulate gene expression related to neuroprotection and synaptic plasticity .

Anxiolytic Effects

Recent studies suggest that compounds structurally similar to this compound exhibit anxiolytic properties. For instance, research on related piperazine derivatives has shown significant anxiolytic-like effects in rodent models, indicating that modifications in the piperazine structure can enhance these effects .

Neuroprotective Properties

The compound's potential neuroprotective effects are supported by findings from studies on similar nootropic agents. These agents have demonstrated the ability to enhance neurotrophic factor expression (such as BDNF) in the brain, which is critical for neuronal survival and function .

Anti-inflammatory Activity

Research indicates that compounds with similar structures may possess anti-inflammatory properties. In vitro studies have shown that these compounds can suppress inflammatory markers in various cell types, suggesting a potential therapeutic role in neuroinflammatory conditions .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Noopept | Anxiolytic, neuroprotective | |

| LQFM032 | Anxiolytic-like effects | |

| GVS-111 | Neuroprotective, anti-inflammatory |

Study 1: Anxiolytic Activity Evaluation

A study evaluated the anxiolytic effects of a piperazine derivative similar to our compound using various behavioral tests (elevated plus maze and light-dark box tests). Results indicated significant reductions in anxiety-like behaviors compared to controls, supporting the hypothesis that structural modifications can enhance anxiolytic properties .

Study 2: Neuroprotection in Rodent Models

In another investigation, rodents treated with compounds similar to this compound showed increased levels of BDNF and NGF in the hippocampus after chronic administration. This suggests a potential for improving cognitive function and providing neuroprotection against stress-induced damage .

Scientific Research Applications

Neuropharmacology

The compound's structure suggests interactions with neurotransmitter systems, particularly the GABAergic system, which is crucial for anxiety and mood regulation.

Mechanism of Action :

Research indicates that compounds similar to this one may act as ligands for GABA_A receptors, potentially enhancing anxiolytic effects.

Case Study: GABA_A Receptor Modulation

A study published in the Journal of Medicinal Chemistry investigated azepane derivatives' effects on GABA receptor activity. Results indicated that modifications in the piperidine ring significantly enhance binding affinity to GABA_A receptors, suggesting a pathway for developing new anxiolytic agents.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Enhanced binding affinity at GABA_A receptors with azepane derivatives |

Cancer Treatment

Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.

Mechanism of Action :

Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways, thereby interfering with cellular signaling related to proliferation.

Case Study: Antiproliferative Effects

In vitro studies demonstrated that azepane-containing compounds can induce apoptosis in breast cancer cell lines, indicating potential as lead compounds for further development.

| Study | Findings |

|---|---|

| Cancer Research Journal | Induced apoptosis in breast cancer cell lines via caspase activation |

Other Biological Activities

The compound's unique structural features may confer additional biological activities that warrant investigation.

Potential Therapeutic Areas:

- Antidepressant Effects : Its structural similarity to known antidepressants suggests potential serotonin reuptake inhibition.

- Antimicrobial Properties : The presence of hydroxyl and piperazine groups may enhance activity against certain bacterial strains.

Chemical Reactions Analysis

Stability and Degradation Pathways

The compound’s stability is influenced by its dihydrochloride salt form and hydroxypropyl side chain:

-

Hydrolysis : The 2-hydroxypropyl group undergoes slow hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming propionaldehyde and piperazine intermediates .

-

Thermal decomposition : At temperatures >150°C, the ethanone bridge degrades via retro-Mannich fragmentation, releasing azepane and 4-(2-hydroxypropyl)piperazine .

Degradation Products Identified :

Piperazine Nitrogen

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to form quaternary ammonium salts (confirmed by ¹H NMR: NCH₂CH₂N resonance at δ 3.4 ppm) .

-

Coordination chemistry : Forms complexes with Cu(II) and Zn(II) in ethanol/water (1:1), evidenced by UV-Vis absorption at λₘₐₓ = 420 nm (Cu) and 370 nm (Zn) .

Hydroxypropyl Group

-

Esterification : Reacts with acetyl chloride in pyridine to yield the acetylated derivative (FTIR: C=O stretch at 1735 cm⁻¹) .

-

Oxidation : Treating with Jones reagent (CrO₃/H₂SO₄) generates a ketone (¹³C NMR: δ 208 ppm for C=O) .

Pharmaceutical Intermediates

-

Schiff base formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form imines (UV-Vis: π→π* transition at 290 nm) .

-

Sulfonylation : Reacts with p-toluenesulfonyl chloride in CH₂Cl₂ to yield sulfonamide derivatives (MS: [M+H]⁺ = 512.3) .

Optimized Sulfonylation Protocol :

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Base | Et₃N (2.5 equiv) |

| Temperature | 0°C → RT |

| Reaction time | 4h |

| Isolated yield | 78% |

Comparative Reactivity Insights

Data from structurally analogous compounds (e.g., 1-(azepan-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone ) reveal:

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: The dihydrochloride salt of the target compound likely offers superior water solubility compared to non-salt analogues like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone, which lacks ionizable groups . This property is advantageous for oral or injectable formulations.

- The 2-hydroxypropyl group may enhance hydrogen bonding with biological targets, similar to hydroxypropyl-containing intermediates used in antipsychotic drug synthesis .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step alkylation and acylation reactions, akin to methods described for 2-chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (). Microwave-assisted techniques, as seen in , could optimize yields for the hydroxypropyl-piperazine intermediate.

Key Differentiators

Azepane vs. Piperazine/Pyrrole Cores : The azepane ring’s larger size may improve blood-brain barrier penetration compared to smaller piperazine or pyrrole cores, making the target compound a candidate for CNS-targeted therapies.

Salt Form Advantages : The dihydrochloride salt enhances stability under physiological conditions compared to neutral analogues, reducing degradation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.